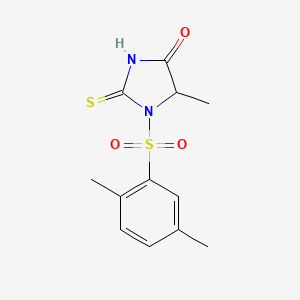
1-((2,5-Dimethylphenyl)sulfonyl)-5-methyl-2-thioxoimidazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-((2,5-Dimethylphenyl)sulfonyl)-5-methyl-2-thioxoimidazolidin-4-one” is an organic compound containing a sulfonyl group attached to a 2,5-dimethylphenyl group and a 5-methyl-2-thioxoimidazolidin-4-one group . The presence of these functional groups suggests that the compound could have interesting chemical properties and reactivity.
Molecular Structure Analysis
The molecular structure of this compound would likely feature a sulfonyl group attached to a 2,5-dimethylphenyl group and a 5-methyl-2-thioxoimidazolidin-4-one group . The presence of these groups could confer interesting electronic and steric properties to the molecule.Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the sulfonyl group and the 5-methyl-2-thioxoimidazolidin-4-one group. These groups could potentially undergo a variety of chemical reactions, including nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by the presence of the sulfonyl group and the 5-methyl-2-thioxoimidazolidin-4-one group. These groups could confer polarity to the molecule, potentially affecting its solubility, boiling point, and melting point .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
Researchers have developed novel synthetic pathways and characterized the structural aspects of compounds related to "1-((2,5-Dimethylphenyl)sulfonyl)-5-methyl-2-thioxoimidazolidin-4-one". For example, the synthesis of related bicyclic thiohydantoin compounds and their structural characterization through NMR, FT-IR, MS, HRMS techniques, and single-crystal X-ray diffraction studies have been reported. These studies offer insights into the molecular structure and chemical shifts, providing a foundation for understanding the chemical behavior and potential applications of these compounds (Nural et al., 2018).
Antimicrobial and Antiproliferative Activities
Several studies have evaluated the antimicrobial and antiproliferative activities of derivatives of "1-((2,5-Dimethylphenyl)sulfonyl)-5-methyl-2-thioxoimidazolidin-4-one". Compounds synthesized with varying substituents have shown significant activity against a range of bacterial and cancer cell lines, highlighting their potential in developing new therapeutic agents. For instance, derivatives have demonstrated antibacterial activity against standard strains and antiproliferative effects against human cancer cell lines, suggesting their applicability in addressing microbial infections and cancer (Chandrappa et al., 2008).
Pharmacological Evaluation
Compounds related to "1-((2,5-Dimethylphenyl)sulfonyl)-5-methyl-2-thioxoimidazolidin-4-one" have also been evaluated for their pharmacological properties. For example, the affinity for human cannabinoid receptors has been assessed for a set of substituted thiohydantoin derivatives. These studies have revealed that modifications to the chemical structure can significantly affect their pharmacological activity, offering valuable insights for the development of new drugs (Muccioli et al., 2005).
Molecular Interactions and Complex Formation
The ability of thioimidazoline derivatives to form complexes with iodine has been explored, providing a basis for their use in treating conditions such as hyperthyroidism. Studies involving density functional theory (DFT) analyses have helped in understanding the molecular parameters, stability, and effectiveness of these complexes, indicating their potential in medical applications (Tavakol et al., 2012).
Eigenschaften
IUPAC Name |
1-(2,5-dimethylphenyl)sulfonyl-5-methyl-2-sulfanylideneimidazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3S2/c1-7-4-5-8(2)10(6-7)19(16,17)14-9(3)11(15)13-12(14)18/h4-6,9H,1-3H3,(H,13,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEMSQGBWKWRDFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC(=S)N1S(=O)(=O)C2=C(C=CC(=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((2,5-Dimethylphenyl)sulfonyl)-5-methyl-2-thioxoimidazolidin-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

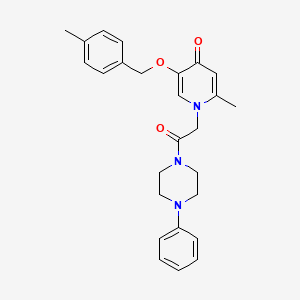
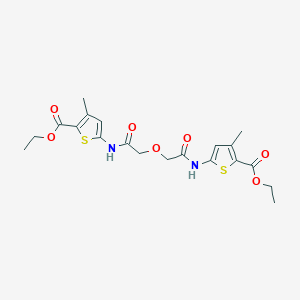
![ethyl 2-(6-(pyrrolidin-1-yl)pyrimidine-4-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2756312.png)
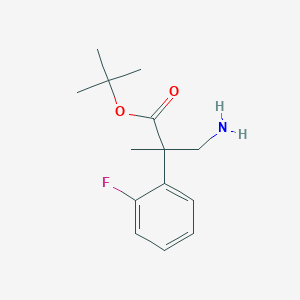

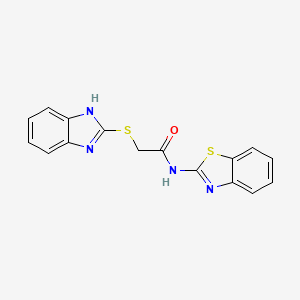


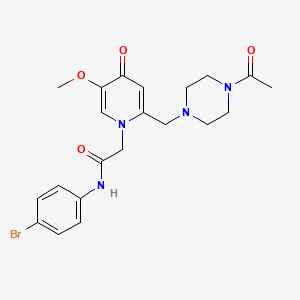
![2-(benzo[d][1,3]dioxol-5-yl)-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)acetamide](/img/structure/B2756326.png)

![6-(4-Ethoxyphenyl)-2-[(4-methylphenyl)methyl]pyridazin-3-one](/img/structure/B2756331.png)

